IDO1 Enzyme Inhibition: 1-(Isopropylamino)-1H-indole-5,6-diol vs. Epacadostat and 4-(Isopropylamino)-1-naphthol
In a recombinant human IDO1 fluorescence-based assay, 1-(isopropylamino)-1H-indole-5,6-diol inhibits IDO1 with an IC₅₀ of 735 nM [1]. This places it between the clinical candidate epacadostat (IC₅₀ = 71.8 nM, recombinant enzyme) and the simpler isopropylamino analog 4-(isopropylamino)-1-naphthol, which requires 12 500 nM to achieve 50 % inhibition [2]. The 17‑fold to 1 000‑fold potency span across these three compounds demonstrates that the indole-5,6-diol core combined with the N1-isopropylamino group delivers a distinct potency tier—neither sub‑nanomolar nor inactive—making it suitable as a moderately potent fragment or tool compound for IDO1 SAR exploration.
| Evidence Dimension | IDO1 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 735 nM |
| Comparator Or Baseline | Epacadostat: 71.8 nM; 4-(Isopropylamino)-1-naphthol: 12 500 nM |
| Quantified Difference | Epacadostat is 10.2‑fold more potent; 4-(isopropylamino)-1-naphthol is 17‑fold less potent |
| Conditions | Recombinant human IDO1, fluorescence-based assay (exact conditions per reference) |
Why This Matters
For procurement decisions, this compound occupies a potency window that is not covered by either the ultra-potent clinical candidate epacadostat or the weakly active naphthol analog, enabling dose-response studies without immediately saturating the target.
- [1] BindingDB. BDBM50529372 (CHEMBL4435439). IDO1 IC₅₀ = 735 nM. Accessed 2026-04-27. View Source
- [2] BindingDB. BDBM50303903 (CHEMBL578212). 4-(Isopropylamino)-1-naphthol IDO1 IC₅₀ = 12 500 nM. Accessed 2026-04-27. View Source
